molecular formula C14H11ClF3N3O2 B3040989 N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea CAS No. 256471-20-2

N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea

Cat. No.: B3040989
CAS No.: 256471-20-2
M. Wt: 345.7 g/mol
InChI Key: CRAAGESJZGNTQO-UHFFFAOYSA-N
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Description

“N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N’-(3-methoxyphenyl)urea” is an organic compound with the molecular formula C14H11ClF3N3O2 . It has a molecular weight of 345.7 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H11ClF3N3O2. It contains a pyridyl group (a nitrogen-containing ring), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .

Scientific Research Applications

Urease and Nitrification Inhibitors in Agriculture

Urease inhibitors, such as N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3-methoxyphenyl)urea, have significant applications in reducing ammonia (NH3) loss from urea-based fertilizers. These inhibitors work by slowing down the hydrolysis of urea in the soil, thereby reducing the volatilization of ammonia and increasing the efficiency of nitrogen use in agricultural practices. Similarly, nitrification inhibitors play a crucial role in minimizing the conversion of ammonia into nitrate by soil bacteria, which can leach away and pollute water sources. The application of these inhibitors is seen as a measure to enhance crop yield while mitigating environmental pollution and reducing the need for higher fertilizer doses (Ray et al., 2020).

Biosensors for Urea Detection

Research into urea biosensors has expanded due to the need for accurate and efficient detection of urea levels in various fields, including medical diagnostics and environmental monitoring. Urea biosensors utilize enzymes such as urease to detect and quantify urea concentration. These biosensors are crucial for monitoring urea levels in clinical settings, agriculture, and environmental water sources, providing a rapid and precise measurement tool for urea concentration, which is vital for assessing the efficiency of nitrogen utilization in crops and for diagnosing health conditions in humans and animals (Botewad et al., 2021).

Soil Fertility and Nitrogen Cycling

The use of urease inhibitors is also linked to the enhancement of soil fertility and nitrogen cycling. By regulating urea hydrolysis in the soil, these compounds help maintain an optimal level of ammonia, which can be utilized by plants more effectively. This regulation supports the nitrogen cycle in the soil, ensuring that nitrogen is available in a form that plants can absorb, thereby contributing to improved plant growth and soil health. The controlled release of nitrogen from urea with the help of urease inhibitors allows for more sustainable agriculture practices by minimizing nitrogen losses and enhancing soil nutrient management (Bremner, 1995).

Properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O2/c1-23-10-4-2-3-9(7-10)19-13(22)21-12-6-8(14(16,17)18)5-11(15)20-12/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAAGESJZGNTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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